trans-2-Fluorocyclopropanamine hcl

Description

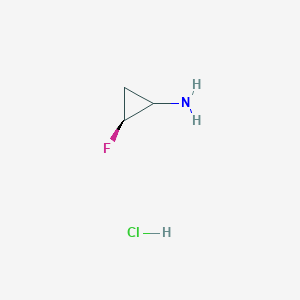

trans-2-Fluorocyclopropanamine hydrochloride is a fluorinated cyclopropane derivative with the molecular formula C₃H₇ClFN and a molecular weight of 111.54 g/mol . The compound’s stereochemistry (trans-configuration) and fluorine substituent on the cyclopropane ring contribute to its unique physicochemical and biological characteristics.

Properties

IUPAC Name |

(2S)-2-fluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3?;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTNTYHQHKPQEX-ZDBUTHECSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C1N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Complex Molecules : trans-2-Fluorocyclopropanamine HCl serves as a crucial intermediate in the synthesis of more complex organic molecules. Its cyclopropane structure allows for unique reactivity patterns in organic synthesis, making it valuable for developing pharmaceuticals and agrochemicals .

Fluorinated Cyclopropanes

- Enhancement of Drug Properties : The incorporation of fluorine into cyclopropane derivatives can significantly alter the pharmacokinetic properties of drugs. For instance, fluorinated cyclopropanes have been shown to improve the selectivity and potency of certain drug candidates .

Biological Applications

Interaction with Biological Targets

- Receptor Modulation : Research indicates that this compound may interact with various receptors, including serotonin receptors (5-HT2C). These interactions are being studied for their potential therapeutic effects on central nervous system disorders .

Potential Therapeutic Agent

- Neurological Disorders : The compound is under investigation for its potential use in treating neurological disorders due to its ability to modulate receptor activity. Studies have shown promising results in vitro, suggesting that it may offer a less toxic alternative for conditions like depression and anxiety .

Medicinal Chemistry

Case Studies and Research Findings

- Improved Selectivity in Cancer Treatment : A notable study highlighted the development of a monofluoro analog of cabozantinib, a known c-Met and VEGFR-2 inhibitor. This analog displayed enhanced selectivity for liver cancer cells compared to non-cancerous cells, indicating that this compound derivatives could be pivotal in cancer therapy .

| Study Focus | Findings | Implications |

|---|---|---|

| Monofluoro Analog of Cabozantinib | Improved selectivity against liver cancer cells | Potential for targeted cancer therapies |

| 5-HT2C Agonists | High potency with selective receptor activity | New avenues for CNS disorder treatments |

Industrial Applications

Development of Specialty Chemicals

Comparison with Similar Compounds

4,4-Difluorocyclohexanamine Hydrochloride

- Molecular Formula : C₆H₁₂ClF₂N

- Molecular Weight : 171.62 g/mol

- Key Differences :

2,2-Difluorocyclopropylamine Hydrochloride

- Molecular Formula : C₃H₆ClF₂N

- Molecular Weight : 129.54 g/mol

- Reduced molecular symmetry compared to trans-2-fluorocyclopropanamine. Similarity Score: 0.64 .

trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₉ClF₂N

- Molecular Weight : 211.63 g/mol

- Enhanced receptor-binding affinity in pharmacological contexts due to the aromatic moiety .

trans-2-Chloro-2-fluorocyclopropaneamine Hydrochloride

- Molecular Formula : C₃H₆Cl₂FN

- Molecular Weight : 145.99 g/mol

- Key Differences: Chlorine and fluorine substituents at the 2-position create a dihalogenated cyclopropane structure. Increased molecular weight and polarity compared to mono-fluorinated analogs .

Pharmacological and Physicochemical Comparison

Antimicrobial Activity

Lipophilicity and Solubility

| Compound | logP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|

| This compound | 0.98 | 12.5 |

| 4,4-Difluorocyclohexanamine HCl | 1.45 | 8.2 |

| 2,2-Difluorocyclopropylamine HCl | 0.75 | 15.3 |

Note: Predicted values based on structural analogs .

Commercial Availability and Stability

- This compound : Available in 100 mg to 1 g quantities (≥95% purity) but listed as discontinued in some suppliers’ catalogs .

- trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate : Discontinued due to stability issues (liquid form) .

- trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl: Limited commercial availability, likely due to niche research applications .

Preparation Methods

Ylide-Mediated Cyclopropanation

A safer alternative to diazo-based methods involves sulfoxonium ylides . For example, treating a fluorinated alkene (e.g., 1-fluoroethylene) with a sulfoxonium salt (e.g., trimethylsulfoxonium iodide) in the presence of a base (e.g., potassium tert-butoxide) generates a ylide that undergoes [2+1] cycloaddition:

This method achieves >90% trans selectivity under optimized conditions (60°C, 1 hour).

Metal-Catalyzed Methods

Transition metals like rhodium or copper facilitate cyclopropanation via carbene transfer. For instance, rhodium(II) acetate catalyzes the reaction between ethyl diazoacetate and 1-fluoroethylene:

However, diazo compounds pose safety risks, limiting their industrial use.

Fluorination Techniques for Stereochemical Control

Introducing fluorine at the C2 position requires regioselective fluorination post-cyclopropanation.

Electrophilic Fluorination

Diethylaminosulfur trifluoride (DAST) fluorinates cyclopropane alcohols. Starting from trans-2-hydroxycyclopropanecarboxylate:

Yields reach 70–85% in dichloromethane at −20°C.

Halogen Exchange

Nucleophilic displacement of bromine or iodine with fluoride (e.g., KF/18-crown-6) offers an alternative:

This method requires anhydrous conditions and elevated temperatures (80–100°C).

Amine Group Introduction and Hydrochloride Salt Formation

Hydrolysis and Curtius Rearrangement

Trans-2-fluorocyclopropanecarboxylate esters undergo hydrolysis to carboxylic acids, followed by Curtius rearrangement to form the amine:

Safety Note: Hydrazoic acid (HN₃) is highly toxic, necessitating flow chemistry setups for large-scale production.

Direct Amination

Reductive amination of trans-2-fluorocyclopropanone with ammonium acetate and sodium cyanoborohydride provides a safer route:

Yields are moderate (50–60%) but improve with microwave-assisted heating.

Hydrochloride Salt Preparation

The free amine is treated with hydrochloric acid in ethanol to form the hydrochloride salt:

Crystallization from ethanol/ether yields 99% pure product.

Analytical Characterization Data

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Weight | 111.54 g/mol | Mass Spectrometry | |

| Melting Point | 158–160°C (dec.) | DSC | |

| Solubility (H₂O) | 50 mg/mL | USP <911> | |

| Optical Rotation (α) | −12.5° (c=1, H₂O) | Polarimetry |

Environmental and Regulatory Considerations

Q & A

How can researchers optimize the synthesis of trans-2-Fluorocyclopropanamine HCl to improve enantiomeric purity?

Basic Question

Methodological Answer:

To optimize synthesis, employ Thin-Layer Chromatography (TLC) with hexane:ethyl acetate (2:1) as the eluent to monitor reaction progression and identify intermediates . Pair this with chiral HPLC (e.g., using a cellulose-based column) to quantify enantiomeric ratios. For robust experimental design, vary parameters like temperature, solvent polarity, and catalyst loading systematically, and document results in tabular form (e.g., yield vs. reaction time, Rf values) to identify optimal conditions . Preclinical reporting standards (NIH guidelines) mandate transparency in reaction conditions to ensure reproducibility .

What analytical techniques are most suitable for characterizing this compound and its degradation products?

Basic Question

Methodological Answer:

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) and high-resolution mass spectrometry (HRMS) for structural confirmation. For degradation studies, use UHPLC-MS/MS with a C18 column and gradient elution (e.g., methanol/water with 0.1% formic acid) to separate and quantify degradation products . Validate methods per ICH guidelines, including specificity, linearity, and recovery rates. Document chromatographic conditions (e.g., retention times, m/z ratios) in tables to facilitate cross-study comparisons .

How does pH and temperature affect the stability of this compound in aqueous solutions?

Basic Question

Methodological Answer:

Design accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Sample at intervals (0, 1, 3, 6 months) and analyze via UHPLC-MS/MS to track degradation kinetics. Use Arrhenius modeling to predict shelf-life under standard storage conditions. Report degradation products (e.g., cyclopropane ring-opening derivatives) and correlate with structural instability using computational tools (e.g., DFT calculations) .

What experimental approaches can resolve contradictions in reported pharmacological activities of this compound?

Advanced Question

Methodological Answer:

Address discrepancies by:

- Conducting dose-response assays across multiple cell lines (e.g., neuronal vs. non-neuronal) to identify tissue-specific effects.

- Validating receptor binding affinity via radioligand displacement assays (e.g., NMDA or σ1 receptors) with strict controls for nonspecific binding .

- Applying meta-analysis frameworks (e.g., PRISMA) to synthesize conflicting data, highlighting variables like assay sensitivity, solvent interference (DMSO vs. saline), and enantiomeric contamination .

How can computational modeling predict the metabolic pathways of this compound?

Advanced Question

Methodological Answer:

Use in silico tools (e.g., Schrödinger’s ADMET Predictor, Cytochrome P450 docking simulations) to identify potential phase I/II metabolites. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS analysis. Cross-reference results with structural analogs (e.g., arylcyclohexylamines) to infer fluorine-specific metabolic stability .

What strategies ensure rigorous analysis of this compound’s stereochemical impact on biological activity?

Advanced Question

Methodological Answer:

- Synthesize enantiopure isomers via chiral resolution (e.g., preparative SFC) and confirm purity (>99% ee) by polarimetry and circular dichroism.

- Compare in vivo pharmacokinetics (AUC, Cmax) and receptor occupancy (PET imaging) between isomers.

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate stereochemical effects from confounding variables (e.g., solubility differences) .

How should researchers design preclinical studies to evaluate this compound’s neuropharmacological effects?

Advanced Question

Methodological Answer:

Adopt NIH guidelines for preclinical rigor:

- Use transgenic animal models (e.g., NMDA receptor knockouts) to isolate target engagement.

- Include behavioral assays (e.g., forced swim test, open field) with blinded scoring to reduce bias.

- Perform power analyses to determine cohort sizes and mitigate false positives. Report raw data (e.g., locomotion counts, immobility time) alongside statistical methods (e.g., ANOVA with post-hoc corrections) .

What methodologies elucidate the structure-activity relationship (SAR) of this compound derivatives?

Advanced Question

Methodological Answer:

- Synthesize analogs with substitutions at the cyclopropane ring (e.g., methyl, chloro) or amine group (e.g., acetylated, tertiary).

- Test analogs in parallel functional assays (e.g., calcium flux for NMDA modulation).

- Use QSAR models (e.g., CoMFA, CoMSIA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with activity. Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.